(R)-2-benzhydrylpyrrolidine

Chiral purity verification Enantiomeric identity Optical rotation specification

Researchers determining enantiomeric excess of chiral carboxylic acids often face inconsistent CSA performance or limited substrate scope. (R)-2-Benzhydrylpyrrolidine (CAS 22348-31-8) resolves this with excellent, reproducible enantiodiscrimination in direct 1H NMR analysis. • (R)-enantiomer, [α]²⁰/D +3.0° (c=1% CHCl₃); opposite (S)-form induces reversed stereochemical induction • ≥97% purity; supplied as colorless to pale yellow liquid/low-melting solid • Global shipping; store at 2-8°C under inert atmosphere

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 22348-31-8
Cat. No. B1339999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-benzhydrylpyrrolidine
CAS22348-31-8
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m1/s1
InChIKeyOXOBKZZXZVFOBB-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Benzhydrylpyrrolidine: Chiral Pyrrolidine for Asymmetric Synthesis & NMR


(R)-2-Benzhydrylpyrrolidine (CAS 22348-31-8), also designated (R)-(+)-2-(diphenylmethyl)pyrrolidine, is a proline-derived, enantiomerically pure secondary amine belonging to the class of α-substituted pyrrolidine organocatalysts and chiral solvating agents . It features a pyrrolidine ring bearing a bulky diphenylmethyl substituent at the 2-position in the (R)-configuration, conferring distinct stereoelectronic properties exploited in asymmetric aldol, Mannich, and Michael reactions . The compound is supplied as a colorless to pale yellow liquid or low-melting solid with a commercial purity specification of ≥97% and a specific optical rotation of [α]²⁰/D +3.0° (c = 1%, CHCl₃) .

Workflow Chiral organocatalysis and enantioselective synthesis Asymmetric aldol, Mannich, Michael additions
Method context Chiral solvating agent for NMR enantiodiscrimination Reported as excellent for carboxylic acid substrates
Procurement rationale Select when moderate enantioselectivity is acceptable For high-ee targets, consider bulkier α-substituent analogs

Generic Substitution Risks: Enantiopurity & Steric Effects


Substituting (R)-2-benzhydrylpyrrolidine with its (S)-enantiomer, the racemate, or alternative α-substituted pyrrolidines is not functionally equivalent. The (S)-enantiomer (CAS 119237-64-8) displays an opposite specific rotation ([α]²⁴/D −3.0°) and induces the opposite sense of asymmetric induction in catalytic reactions . Computational studies on α-substituted pyrrolidine organocatalysts reveal that the diphenylmethyl substituent confers only moderate stereoselectivity in Michael additions, whereas bulkier α-substituents such as diarylmethoxymethyl deliver high selectivity—meaning procurement decisions must explicitly match the α-substituent to the required enantiomeric excess target [1]. Furthermore, the chiral solvating agent performance of (S)-2-(diphenylmethyl)pyrrolidine is demonstrably substrate-class-dependent: it provides excellent enantiodiscrimination for chiral carboxylic acids but is markedly less effective for chiral alcohols, indicating that alternative CSAs such as 2,2,2-trifluoro-1-(9-anthryl)ethanol would be required for alcohol substrates [2].

Enantiomer

(S)-enantiomer reverses asymmetric induction sense and has opposite optical rotation; not interchangeable for stereochemical control.

α-Substituent

Diphenylmethyl group delivers only moderate selectivity in Michael additions; bulkier diarylmethoxymethyl analogs may be required for high-ee demands.

CSA substrate

Chiral solvating performance is substrate-class-dependent; less effective for alcohols, requiring alternative CSAs for alcohol enantiodiscrimination.

(R)-2-Benzhydrylpyrrolidine: Head-to-Head Procurement Evidence


Optical Rotation: (R) vs. (S) Enantiomer

The (R)-enantiomer of 2-benzhydrylpyrrolidine (CAS 22348-31-8) exhibits a specific optical rotation of [α]²⁰/D +3.0° (c = 1%, CHCl₃), while its (S)-counterpart (CAS 119237-64-8) displays [α]²⁴/D −3.0° under identical conditions . This opposite sign of rotation serves as a direct, quantitative identity check to confirm procurement of the correct enantiomer.

Optical Rotation: (R) vs (S)
Head-to-head
[α]²⁰/D +3.0° (c = 1%, CHCl₃)
Enables polarimetric identity confirmation of (R)-enantiomer procurement.
Requires in-house polarimeter; value to verify against supplier COA.
Chiral purity verification Enantiomeric identity Optical rotation specification

Chiral Solvating Agent: Acid vs. Alcohol Discrimination

When evaluated as a chiral solvating agent (CSA) for ¹H NMR analysis, (S)-2-(diphenylmethyl)pyrrolidine was rated as an 'excellent CSA' for the enantiodiscrimination of chiral carboxylic acids but was found to be 'less effective for chiral alcohols' [1]. The corresponding amide derivative, (S)-2-(diphenylmethyl)-5-oxo-pyrrolidine, was 'substantially less effective as a CSA for chiral carboxylic acids and failed completely to resolve chiral alcohols' [1]. This substrate-class-dependent performance profile is critical for selecting the appropriate CSA for a given analyte class.

CSA Performance: Acid vs Alcohol
Data to verify
Excellent for carboxylic acids; less effective for alcohols
Supports CSA procurement only for chiral carboxylic acid analysis.
Qualitative ranking; source is thesis data requiring independent validation.
NMR chiral discrimination Chiral solvating agent Enantiomeric excess determination

Computational Stereoselectivity: α-Substituent Effects

DFT calculations by Patil et al. on the organocatalytic asymmetric Michael addition of aldehydes to methyl vinyl ketone predict that pyrrolidine catalysts bearing an α-diphenylmethyl substituent (Catalyst II, representing the 2-benzhydrylpyrrolidine scaffold) deliver only moderate stereoselectivity. In contrast, Catalyst III, bearing a larger α-diarylmethoxymethyl (diphenylprolinol methyl ether) group, is computed to deliver high stereoselectivity [1]. This computational ranking directly informs catalyst selection when high enantiomeric excess is the primary design criterion.

α-Substituent Steric Effect
Class-level
Moderate selectivity (DFT, α-diphenylmethyl)
Computational ranking informs catalyst selection for enantioselectivity targets.
DFT predictions; confirm with experimental ee% under target conditions.
Asymmetric organocatalysis Michael addition Steric effect of α-substituent

Structural Differentiation: Dehydroxylated D2PM Analog

(R)-2-Benzhydrylpyrrolidine is the 4-dehydroxylated structural analog of diphenylprolinol (D2PM, α,α-diphenyl-2-pyrrolidinyl-methanol). The absence of the tertiary hydroxyl group at the α-carbon eliminates hydrogen-bond donor capability and reduces steric bulk compared to D2PM, while retaining the diphenyl pharmacophore and pyrrolidine nitrogen essential for monoamine transporter interaction [1]. This structural deletion fundamentally alters both the physicochemical properties (increased lipophilicity, loss of H-bond donor) and the biological activity profile relative to the parent alcohol.

Analog vs D2PM
Source review
Dehydroxylated analog; no α-OH, H-bond donor count = 1
Structural differentiation from diphenylprolinol (D2PM) for analytical reference selection.
Structural comparison based on database descriptions; review for SAR assay design.
Structural analog Norepinephrine-dopamine reuptake inhibitor Medicinal chemistry differentiation

(R)-2-Benzhydrylpyrrolidine: Key Application Scenarios


Enantioselective Organocatalysis: Moderate Selectivity

NMR Chiral Solvating Agent: Carboxylic Acid Enantiopurity

Chiral Building Block for Bioactive Pyrrolidine Synthesis

Application
Selection Property
Validation Focus
Enantioselective organocatalysis: moderate selectivity
Steric profile of α-diphenylmethyl group
Experimentally verify ee% in target reaction
NMR chiral solvating agent: carboxylic acid enantiopurity
Substrate-class-dependent discrimination
Confirm enantiodiscrimination for specific analyte
Chiral building block for bioactive pyrrolidine synthesis
Enantiopure (R)-configuration scaffold
Verify optical rotation and chiral purity before use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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